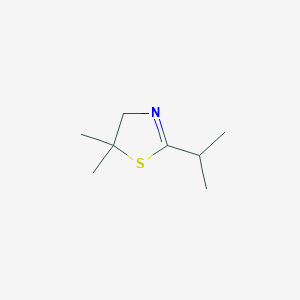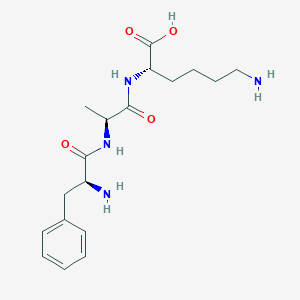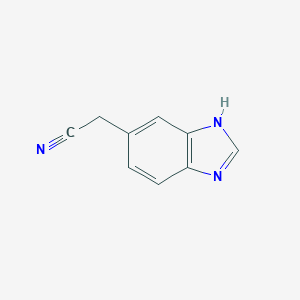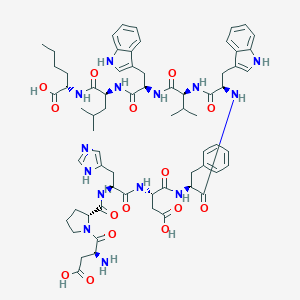
Neurokinin B, pro(2)-trp(6,8)-nle(10)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neurokinin B (NKB) is a neuropeptide that belongs to the tachykinin family of peptides. It is a potent stimulator of the hypothalamic-pituitary-gonadal (HPG) axis and plays a crucial role in reproductive physiology. The pro(2)-trp(6,8)-nle(10)-NKB is a synthetic form of NKB that has been widely used in scientific research.
Wirkmechanismus
The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- acts on the Neurokinin B, pro(2)-trp(6,8)-nle(10)- receptor (NK3R) located on GnRH neurons and pituitary gonadotrophs. The binding of pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- to NK3R leads to the activation of phospholipase C (PLC) and the subsequent release of inositol triphosphate (IP3) and diacylglycerol (DAG). The IP3 and DAG activate protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase II (CaMKII), which leads to the activation of the transcription factor, c-fos. The activation of c-fos leads to the synthesis and secretion of LH and FSH from the pituitary gland.
Biochemische Und Physiologische Effekte
The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- has been shown to stimulate the secretion of LH and FSH from the pituitary gland. It also increases the frequency of GnRH neuron firing and enhances the amplitude of GnRH secretion. The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- has been shown to have a more potent effect on the secretion of LH than FSH. It also has a longer half-life than Neurokinin B, pro(2)-trp(6,8)-nle(10)-, which makes it more suitable for experimental studies.
Vorteile Und Einschränkungen Für Laborexperimente
The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- has several advantages for lab experiments. It is a synthetic form of Neurokinin B, pro(2)-trp(6,8)-nle(10)-, which makes it more stable and easier to handle than the natural peptide. It has a longer half-life than Neurokinin B, pro(2)-trp(6,8)-nle(10)-, which allows for more prolonged experiments. However, the pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- has some limitations. It is a synthetic peptide, and its effects may not fully reflect the physiological effects of Neurokinin B, pro(2)-trp(6,8)-nle(10)-. It also has a higher cost than Neurokinin B, pro(2)-trp(6,8)-nle(10)-, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)-. One direction is to investigate the role of Neurokinin B, pro(2)-trp(6,8)-nle(10)- in the regulation of the menstrual cycle and menopause. Another direction is to study the effects of Neurokinin B, pro(2)-trp(6,8)-nle(10)- on other physiological processes, such as pain perception and cardiovascular function. The development of selective NK3R agonists and antagonists may also provide new opportunities for the treatment of reproductive disorders. Overall, the pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- is a valuable tool for studying the role of Neurokinin B, pro(2)-trp(6,8)-nle(10)- in reproductive physiology, and further research is needed to fully understand its effects.
Synthesemethoden
The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- is a synthetic form of Neurokinin B, pro(2)-trp(6,8)-nle(10)- that is synthesized using solid-phase peptide synthesis (SPPS) technique. The SPPS technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- is synthesized by incorporating the modified amino acids, proline, tryptophan, and norleucine, at positions 2, 6, 8, and 10, respectively. The final product is obtained by cleaving the peptide from the solid support and purifying it using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
The pro(2)-trp(6,8)-nle(10)-Neurokinin B, pro(2)-trp(6,8)-nle(10)- has been widely used in scientific research to study the role of Neurokinin B, pro(2)-trp(6,8)-nle(10)- in reproductive physiology. It has been used to investigate the mechanism of action of Neurokinin B, pro(2)-trp(6,8)-nle(10)- in the HPG axis and its effects on gonadotropin-releasing hormone (GnRH) neurons. It has also been used to study the effects of Neurokinin B, pro(2)-trp(6,8)-nle(10)- on the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.
Eigenschaften
CAS-Nummer |
105869-12-3 |
|---|---|
Produktname |
Neurokinin B, pro(2)-trp(6,8)-nle(10)- |
Molekularformel |
C67H86N14O15 |
Molekulargewicht |
1327.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C67H86N14O15/c1-6-7-20-47(67(95)96)73-58(86)48(25-36(2)3)74-60(88)50(27-39-32-70-45-21-13-11-18-42(39)45)79-65(93)57(37(4)5)80-63(91)51(28-40-33-71-46-22-14-12-19-43(40)46)76-59(87)49(26-38-16-9-8-10-17-38)75-62(90)53(31-56(84)85)77-61(89)52(29-41-34-69-35-72-41)78-64(92)54-23-15-24-81(54)66(94)44(68)30-55(82)83/h8-14,16-19,21-22,32-37,44,47-54,57,70-71H,6-7,15,20,23-31,68H2,1-5H3,(H,69,72)(H,73,86)(H,74,88)(H,75,90)(H,76,87)(H,77,89)(H,78,92)(H,79,93)(H,80,91)(H,82,83)(H,84,85)(H,95,96)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1 |
InChI-Schlüssel |
ZKLUNXWBZZDGQS-KDICMADCSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N |
SMILES |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |
Kanonische SMILES |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |
Andere CAS-Nummern |
105869-12-3 |
Sequenz |
DPHDFWVWLX |
Synonyme |
2-Pro-6,8-Trp-10-Nle-neurokinin B DPDTNle-NB neurokinin B, Pro(2)-Trp(6,8)-Nle(10)- neurokinin B, prolyl(2)-tryptophyl(6,8)-norleucine(10)- neuromedin K, Pro(2)-Trp(6,8)-Nle(10)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
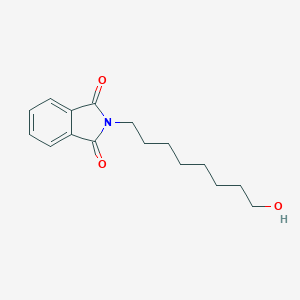
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)


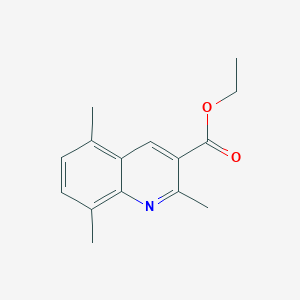
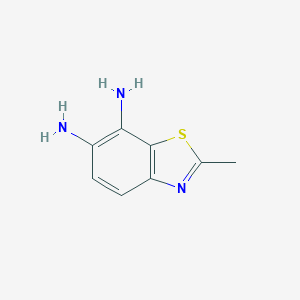
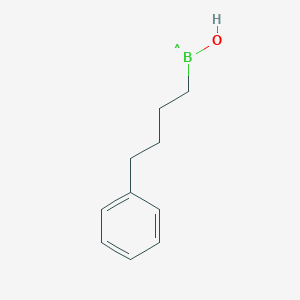
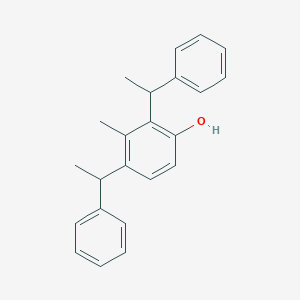
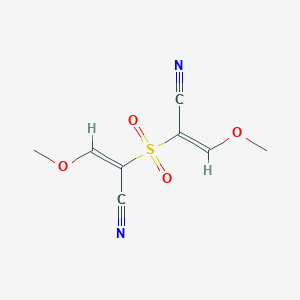
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
